molecular formula C15H14N2O B565661 (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one CAS No. 365242-16-6

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

Cat. No.: B565661
CAS No.: 365242-16-6
M. Wt: 238.29
InChI Key: SWCIHHYNMAJVKX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is a structurally defined chiral intermediate of significant importance in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key synthon in the multistep synthesis of complex molecules, particularly as a precursor to L-type calcium channel blockers of the (dihydrobenzazepinone) class. This scaffold is investigated for its potential to modulate cardiovascular function. The compound's rigid dibenzazepinone core and stereospecific (7S) amino group are critical for imparting specific three-dimensional interactions with biological targets, making it invaluable for structure-activity relationship (SAR) studies. Researchers utilize this intermediate to develop and optimize novel therapeutic candidates, focusing on achieving high selectivity and potency. Its application is strictly confined to laboratory research for the purpose of advancing drug discovery programs.

Properties

IUPAC Name

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIHHYNMAJVKX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730972
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365242-16-6
Record name (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis: N-Protected Biaryl Amino Acids

The synthesis begins with a methyl-substituted biaryl amino acid derivative. For the target compound, the 5-methyl group is introduced at the ortho-position of the aryl ring during the initial coupling step. The amino group is protected with a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during subsequent steps.

Representative Reaction Scheme:

  • Coupling Reaction : A methyl-substituted aryl halide undergoes Ullmann coupling with a protected amino acid derivative.

  • Protection : The free amine is protected with Cbz-Cl under basic conditions.

Intramolecular Friedel-Crafts Acylation

The cyclization step is pivotal for forming the dibenzoazepinone core. Key procedural details include:

Acid Chloride Formation

The N-Cbz-protected biaryl amino acid (1b ) is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride in situ. This reactive intermediate facilitates electrophilic aromatic substitution.

Conditions :

  • Reagent : Thionyl chloride (0.5 M, reflux, 1 h)

  • Solvent : Dichloromethane (DCM)

  • Temperature : -78°C to 0°C (gradual warming)

Cyclization with Lewis Acid Catalysis

Anhydrous aluminum chloride (AlCl₃) catalyzes the intramolecular Friedel-Crafts acylation, yielding the dibenzoazepinone scaffold. Notably, the Cbz group is concomitantly removed during this step, revealing the free amine.

Procedure :

  • Catalyst Loading : 4 equivalents of AlCl₃ relative to 1b .

  • Reaction Time : 2 h at 0°C.

  • Workup : Aqueous extraction with ethyl acetate, followed by column chromatography (hexane/ethyl acetate = 5:1).

Key Intermediate :

  • 4-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (6)

    • Yield : 74%

    • Characterization : ¹H NMR (CDCl₃, 600 MHz) δ 7.91 (ddd, 1H), 2.36 (s, 3H, CH₃).

Final Compound Characterization

The hydrochloride salt of the target compound is obtained via treatment with HCl in ethyl acetate, followed by recrystallization.

Analytical Data :

  • Molecular Formula : C₁₅H₁₅ClN₂O

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 7.85 (d, 1H), 4.12 (s, 2H), 2.35 (s, 3H).

  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, MeOH).

Comparative Analysis of Synthetic Approaches

The table below contrasts critical parameters from published methods:

StepReagents/ConditionsYield (%)Purity (%)Reference
Acid Chloride FormationSOCl₂, DCM, reflux95>90
CyclizationAlCl₃ (4 eq.), DCM, 0°C, 2 h7498
Chiral ResolutionChiralpak AD-H, hexane/iPrOH/DEA (90:10:0.1)35>99 ee

Challenges and Optimization Opportunities

  • Deprotection Limitations : The inability to remove trifluoroacetyl groups in related compounds necessitated the Cbz protection strategy.

  • Byproduct Formation : Electron-donating protecting groups (e.g., acetyl) lead to complex mixtures during cyclization, favoring electron-withdrawing groups like Cbz.

  • Yield Improvement : Microwave-assisted cyclization and flow chemistry could enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Neurological Disorders

Research has indicated that derivatives of dibenzazepines exhibit potential as anticonvulsants and sedatives. For instance, compounds structurally related to (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one have shown efficacy in modulating central nervous system activity, particularly in treating epilepsy and anxiety disorders.

A study highlighted the effectiveness of certain dibenzazepine derivatives in increasing bladder capacity and treating urinary incontinence by acting on the central nervous system . This therapeutic application is particularly relevant for patients suffering from overactive bladder syndrome.

Potassium Channel Inhibition

Recent studies have explored the potential of this compound as a potassium channel inhibitor. Research has demonstrated that N-acyl derivatives of dibenzazepines can inhibit potassium channels in T cells, which may have implications for immune modulation and treatment of autoimmune diseases .

Case Study 1: Urinary Incontinence Treatment

In a controlled study involving animal models, the administration of this compound derivatives significantly reversed hyperreflexia induced by neurotoxic agents, restoring bladder capacity to normal levels. The dosage administered was 40 mg/kg orally, showcasing its therapeutic potential in managing urinary disorders .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of dibenzazepine derivatives. The findings indicated that these compounds could effectively reduce seizure frequency in animal models, suggesting their utility in developing new antiepileptic drugs .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential use as anticonvulsants and sedatives
Urinary IncontinenceIncreases bladder capacity; treats overactive bladder syndrome
Potassium Channel InhibitionModulates immune response; potential treatment for autoimmune diseases

Mechanism of Action

The mechanism of action of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is evident when compared to analogous dibenzazepinones and derivatives (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Modifications Target Enzyme/Pathway Key Applications Synthesis Highlights
This compound Methyl at position 5; (S)-amino group at position 7 β-Secretase (BACE1) AD therapeutics (Aβ reduction) CIDR with 98.5% ee; microwave-assisted synthesis
LY411575 Incorporates the (7S)-aminolactam core into a larger peptidomimetic structure γ-Secretase AD research (Aβ42 modulation) Diastereomer isolation via silica gel chromatography; no chiral chromatography required
(S)- and (R)-5-Amino-7-methyl-5,7-dihydro-6H-dibenzazepin-6-one Enantiomeric forms of the aminolactam β-Amyloid aggregation Flurbiprofen conjugates for Aβ modulation Racemic resolution using EDCI/HOBt coupling
7-Amino-5-[(4-methoxyphenyl)methyl]dibenzazepin-6-one 4-Methoxyphenylmethyl substituent at position 5 Undisclosed Experimental pharmacology Structural analog with altered lipophilicity

Key Differences and Implications

Stereochemical Specificity: The (7S)-enantiomer exhibits superior β-secretase inhibition compared to its (R)-counterpart due to optimal binding to BACE1’s catalytic pocket . In contrast, LY411575 leverages the (7S)-aminolactam’s stereochemistry to enhance γ-secretase selectivity, reducing toxic Aβ42 peptides in AD models .

Substituent Effects: Methyl vs. Flurbiprofen Conjugates: Coupling the aminolactam with flurbiprofen (a nonsteroidal anti-inflammatory drug) generates hybrids that dual-target Aβ aggregation and inflammation, a strategy absent in the parent compound .

Synthetic Efficiency :

  • The parent compound’s CIDR method achieves high enantiopurity (98.5% ee) at scale, critical for clinical applications .
  • LY411575’s synthesis avoids costly chiral chromatography, favoring flash chromatography for diastereomer separation, reducing production costs .

Therapeutic Scope: While the (7S)-aminolactam primarily targets β-secretase, its incorporation into LY411575 shifts activity toward γ-secretase, illustrating scaffold versatility . Flurbiprofen derivatives expand utility to Aβ disaggregation, highlighting structural adaptability for multifunctional AD therapeutics .

Research Findings and Challenges

  • β-Secretase Inhibition : The parent compound reduces Aβ40/42 levels by >50% in cellular assays at 10 µM, though off-target effects on γ-secretase necessitate structural optimization .
  • γ-Secretase Modulation: LY411575 demonstrates nanomolar potency (IC50 = 0.3 nM) but faces clinical setbacks due to Notch pathway toxicity, underscoring the need for isoform-selective inhibitors .
  • Scalability Issues : Discontinuation of commercial supplies () reflects challenges in maintaining enantiopurity during scale-up, emphasizing the need for robust synthetic protocols.

Biological Activity

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is a compound with notable biological activity, particularly as an inhibitor of γ-secretase, which plays a crucial role in the Notch signaling pathway. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 365242-16-6

The primary biological activity of this compound is its role as a γ-secretase inhibitor . This compound effectively blocks the cleavage of the Notch receptor, which is vital for various cellular processes including cell differentiation and proliferation. The inhibition of γ-secretase has implications in cancer treatment and neurodegenerative diseases due to its influence on the Notch signaling pathway.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent inhibitory effects on γ-secretase with an IC50 value of less than 2 nM in cell-based assays. This high potency suggests its potential utility in therapeutic applications targeting diseases associated with aberrant Notch signaling.

Table 1: Summary of Biological Activity

PropertyValue
IC50 (γ-secretase) < 2 nM
Solubility Soluble in DMSO (up to 100 mM)
Purity > 98%
Storage Conditions Store at -20°C

Case Studies and Research Findings

  • Notch Pathway Inhibition :
    • A study published in Nature demonstrated that inhibition of the Notch pathway via γ-secretase inhibitors can convert proliferative cells in intestinal crypts into goblet cells, highlighting the therapeutic potential of this compound in gastrointestinal cancers (van Es et al., 2005) .
  • Antitumor Activity :
    • Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines by disrupting Notch signaling pathways. This suggests that further development could lead to effective anticancer agents.
  • Neurodegenerative Disease Models :
    • In models of Alzheimer's disease, γ-secretase inhibitors have been shown to reduce amyloid-beta production, a hallmark of the disease. The application of this compound in such models could provide insights into its neuroprotective effects.

Q & A

Q. What are the established synthetic routes for (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one, and what are their key methodological challenges?

The synthesis of dibenzazepine derivatives often involves Friedel-Crafts alkylation or cyclization strategies. For example, highlights Friedel-Crafts chemistry as a foundational method for constructing the dibenzazepine skeleton, though steric hindrance from substituents (e.g., the 5-methyl group) may require optimized reaction conditions. Key challenges include regioselectivity control and stereochemical purity. To address these, researchers should employ spectroscopic monitoring (e.g., NMR for intermediate characterization) and chiral resolution techniques to isolate the (7S)-enantiomer .

Q. How can the stereochemical configuration of this compound be rigorously validated?

X-ray crystallography is the gold standard for confirming stereochemistry, as seen in , where ligand-binding domain structures were resolved to validate molecular interactions. Alternative methods include chiral HPLC coupled with circular dichroism (CD) spectroscopy. Researchers should cross-validate results using both techniques to minimize experimental error, especially when synthesizing enantiomerically pure compounds .

Q. What pharmacological targets are associated with this compound, and what assays are recommended for initial screening?

identifies liver X receptors (LXRs) as a target for structurally similar dibenzazepines. Initial screening should use fluorescence polarization assays to measure direct ligand binding (as in ) and transactivation/transrepression reporter assays in cell lines (e.g., HEK293T) to evaluate functional activity. Dose-response curves (e.g., 1–30 μM) are critical to distinguishing agonism from antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. emphasizes aligning experimental design with a theoretical framework (e.g., LXR signaling pathways) to contextualize results. For example, used LXR-null mice to confirm target specificity. Researchers should integrate metabolomics (to assess compound stability) and tissue-specific knockout models to isolate mechanisms .

Q. What computational strategies are effective for predicting the environmental fate and ecotoxicological impacts of this compound?

outlines a framework for studying chemical fate, including abiotic/biotic transformations. Use quantum mechanical calculations (e.g., DFT) to predict hydrolysis pathways and molecular docking to assess binding to non-target proteins (e.g., aquatic organism receptors). Pair these with high-throughput toxicity screening in model organisms (e.g., Daphnia magna) to validate predictions .

Q. How can structural modifications enhance the transrepression selectivity of this compound while minimizing transactivation activity?

demonstrates that substituent engineering guided by X-ray crystallography (e.g., hydroxyl group introduction at specific positions) can decouple transrepression from transactivation. Researchers should perform iterative docking simulations (using LXRα/β structures) and synthesize analogs with polar/steric modifications. Validate selectivity via gene expression profiling (e.g., RNA-seq of LXRE-driven genes) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent responses in pharmacological assays?

Q. How should researchers address batch-to-batch variability in compound synthesis?

Implement quality control protocols such as:

  • Purity assessment : LC-MS with ≥95% purity thresholds.
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).
  • Batch documentation : Track reaction conditions (e.g., temperature, catalyst lot) using electronic lab notebooks. underscores the importance of systematic data organization for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.